4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol under specific reaction conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is stirred at room temperature for several hours to yield the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use in developing new drugs for treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways .
Comparison with Similar Compounds
Compared to other triazole derivatives, 4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:
- 4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
These compounds share a similar core structure but differ in their substituents, which can significantly affect their reactivity and applications .
Properties
IUPAC Name |
4-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-3-24-14-5-4-12(10-15(14)23-2)11-19-22-16(20-21-17(22)25)13-6-8-18-9-7-13/h4-11H,3H2,1-2H3,(H,21,25)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPORSISIVFJII-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=NC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=NC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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